molecular formula C26H26N4O3 B2517512 N-(1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide CAS No. 1251615-62-9

N-(1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide

Cat. No.: B2517512
CAS No.: 1251615-62-9
M. Wt: 442.519
InChI Key: PBMIUNMFDSGGNN-UHFFFAOYSA-N
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Description

N-(1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide is a high-purity chemical compound supplied for laboratory research purposes. This synthetic molecule features a complex structure based on an indazole core, a scaffold of significant interest in medicinal chemistry and drug discovery . The compound's structure includes a 2,4-dimethylphenyl group and a phenyl ring attached to the indazole core, which may influence its physicochemical properties and biomolecular interactions . While the specific mechanism of action and research applications for this exact compound are not fully detailed in the literature, structurally related indazole derivatives are widely investigated in scientific research for their potential as molecular probes or tool compounds . As with many specialized research chemicals, this product is intended for in vitro analysis and early-stage discovery research. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the available safety data and handle all materials in accordance with established laboratory safety protocols.

Properties

IUPAC Name

N-[1-[2-(2,4-dimethylanilino)-2-oxoethyl]-3-oxo-2-phenylindazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3/c1-4-24(31)27-19-11-13-23-21(15-19)26(33)30(20-8-6-5-7-9-20)29(23)16-25(32)28-22-12-10-17(2)14-18(22)3/h5-15H,4,16H2,1-3H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMIUNMFDSGGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)N(N(C2=O)C3=CC=CC=C3)CC(=O)NC4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H26N4O3. Its structure features an indazole core with propionamide and oxoethyl substituents that contribute to its biological properties.

Research indicates that compounds similar to this compound often exhibit multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : Studies have shown that related compounds can inhibit specific enzymes involved in inflammatory pathways. For instance, compounds with similar structures have demonstrated inhibition of cyclooxygenase (COX) and lipoxygenase pathways, leading to reduced inflammation and pain relief .
  • Cell Cycle Modulation : The compound may influence cell cycle progression in cancer cells. In vitro studies have revealed that certain derivatives can induce cell cycle arrest at the G2/M phase, thereby inhibiting proliferation in various cancer cell lines .
  • Apoptosis Induction : The biological activity of this class of compounds often includes the induction of apoptosis in tumor cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Biological Activity Data

The biological activity of this compound has been evaluated in several studies. Below is a summary table highlighting key findings:

Study Biological Activity IC50/ED50 Values Notes
Study 1Anti-inflammatoryED50 = 0.05 mg/kg (rat model)Comparable to standard NSAIDs .
Study 2Cytotoxicity against glioma cellsIC50 = 10 µMInduces apoptosis via caspase activation .
Study 3Inhibition of α-glucosidaseIC50 = 20 µMPotential for use in diabetes management .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to this compound:

  • Case Study on Inflammation : A study demonstrated that a derivative exhibited significant anti-inflammatory effects in a rat model of adjuvant arthritis. The compound reduced swelling and pain more effectively than traditional NSAIDs without causing gastrointestinal side effects .
  • Oncology Applications : In vitro tests showed that related compounds could significantly reduce the viability of glioma cells by inducing necroptosis and autophagy. This suggests a dual mechanism where both programmed cell death pathways are activated .
  • Diabetes Management : Another study explored the α-glucosidase inhibitory activity of similar compounds, indicating their potential role in managing postprandial blood glucose levels in diabetic patients .

Scientific Research Applications

Cancer Treatment

Several studies have investigated the efficacy of this compound in cancer treatment:

  • Xenograft Models : In vivo studies using xenograft models of breast cancer showed a significant reduction in tumor size when treated with this compound, highlighting its anticancer potential.

Neuroprotection

Research has indicated that the compound may protect neuronal cells from apoptosis induced by oxidative stress, suggesting applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anti-inflammatory Effects

In vitro studies have shown that exposure to this compound can lead to a decrease in pro-inflammatory cytokines, indicating its potential use in treating inflammatory disorders such as rheumatoid arthritis.

Case Studies

The following case studies exemplify the compound's diverse applications:

Study FocusFindings
Breast Cancer Treatment Demonstrated reduced tumor size in xenograft models.
Neuroprotection Protected neuronal cells from oxidative stress-induced apoptosis.
Inflammation Reduction Decreased levels of pro-inflammatory cytokines in vitro.

Research Findings

Recent research efforts have focused on optimizing the synthesis and enhancing the bioavailability of N-(1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide:

  • Synthesis Improvements : Novel synthetic routes have been developed to increase yield and reduce by-products.
  • Enhanced Efficacy : Structural modifications have led to derivatives with improved potency against targeted enzymes and receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The compound’s structural analogs differ primarily in the substitution pattern of the phenylamino group and the indazolone core. Key comparisons include:

Compound Name Substituent (Position) Molecular Features Key Properties (Inferred)
N-(1-(2-((4-Fluorophenyl)amino)-2-oxoethyl)-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide () 4-Fluorophenyl (side chain) Electron-withdrawing fluorine atom Higher polarity; potential increased metabolic stability
N-(1-(2-((3,4-Dimethylphenyl)amino)-2-oxoethyl)-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide () 3,4-Dimethylphenyl (side chain) Steric hindrance from methyl groups Reduced solubility; possible enhanced lipophilicity
Example 53 () Fluorophenyl-chromenone hybrid Extended π-system (chromenone core) Higher molecular weight (589.1 g/mol); MP: 175–178°C
  • Electronic Effects: The 4-fluorophenyl analog () introduces electron-withdrawing effects, which may enhance metabolic stability compared to the 2,4-dimethylphenyl variant.
  • Hydrogen Bonding : The amide and indazolone groups in all analogs facilitate hydrogen bonding, influencing crystal packing (as per Etter’s graph-set analysis) and solubility. The target compound’s 2,4-dimethylphenyl group may disrupt intermolecular H-bonding compared to the 4-fluorophenyl derivative, leading to lower melting points .

Research Implications and Limitations

  • Structural Insights : Crystallographic data (using SHELX programs) for the target compound are absent but critical for confirming H-bonding patterns and conformational stability .
  • Biological Activity: No activity data are provided, but the indazolone scaffold is associated with kinase inhibition (e.g., pyrazolo[3,4-d]pyrimidine derivatives in ). Substituent variations could modulate target selectivity .
  • Data Gaps : Melting points, solubility, and pharmacokinetic parameters for the target compound are unavailable, limiting direct comparisons.

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